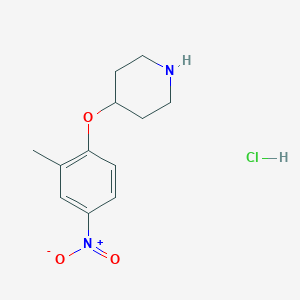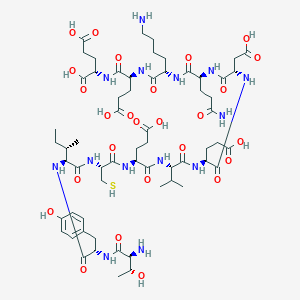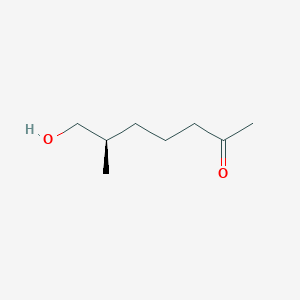
(S)-2-(hydroxymethyl)pyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(hydroxymethyl)pyrrolidine-1-carboxamide, also known as NPR4, is a molecule that belongs to the class of pyrrolidine carboxamides . The molecular formula is C6H12N2O2 and the molecular weight is 144.17 g/mol .
Molecular Structure Analysis
The molecular structure of (S)-2-(hydroxymethyl)pyrrolidine-1-carboxamide consists of a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom. Attached to this ring is a carboxamide group (C(=O)N) and a hydroxymethyl group (CH2OH) .Physical And Chemical Properties Analysis
The compound has several computed properties . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2. It has a rotatable bond count of 1. The topological polar surface area is 66.6 Ų. The compound has a complexity of 138. The exact mass and the monoisotopic mass are both 144.089877630 g/mol .Wissenschaftliche Forschungsanwendungen
Acid-Catalyzed Ring Opening and Formation of Dibenzoxanthenes
Research indicates that derivatives of pyrrolidine carboxamides undergo acid-catalyzed ring opening, leading to the formation of dibenzoxanthenes. Specifically, 2-(2-hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides undergo ring opening in the presence of trifluoroacetic acid and 2-naphthol, resulting in new substituted dibenzoxanthenes. This reaction is significant in organic synthesis, showing the potential of pyrrolidine carboxamides in forming complex organic structures (Gazizov et al., 2015).
Enantioselective Biotransformations in Organic Synthesis
Pyrrolidine carboxamides are involved in enantioselective biotransformations, crucial for organic synthesis. For instance, racemic trans-pyrrolidine-2,5-carboxamide was kinetically resolved into distinct isomers using Rhodococcus erythropolis AJ270, showcasing its application in producing enantiomerically pure compounds. The synthesized compounds have been further converted into aza-nucleoside analogues and druglike pyrroline-fused diazepin-11(5H)-one compounds, highlighting their potential in pharmaceutical development (Chen et al., 2012).
Synthesis and Antimicrobial Activity
The synthesis and antimicrobial activity of certain derivatives of pyrrolidine carboxamides have been explored. For example, novel compounds such as 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides have been synthesized and demonstrated significant activity against bacterial or fungal strains. This suggests the potential of pyrrolidine carboxamides in the development of new antimicrobial agents (Zhuravel et al., 2005).
Crystal Structure Analysis
The crystal and molecular structure of certain pyrrolidine carboxamide derivatives have been analyzed to understand their properties and potential applications. For instance, studies have focused on determining the conformation and interaction patterns of these molecules, which are crucial for their functionality and potential as pharmaceutical agents (Chen et al., 2011).
Eigenschaften
IUPAC Name |
(2S)-2-(hydroxymethyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c7-6(10)8-3-1-2-5(8)4-9/h5,9H,1-4H2,(H2,7,10)/t5-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKMVGSBOOTVRL-YFKPBYRVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)N)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)N)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(hydroxymethyl)pyrrolidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methyl-5-oxido-[1,3]dioxolo[4,5-c]pyridin-5-ium](/img/structure/B159595.png)

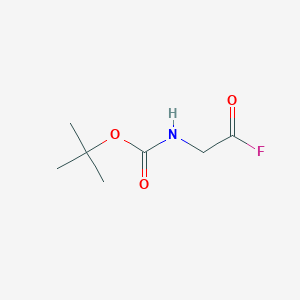


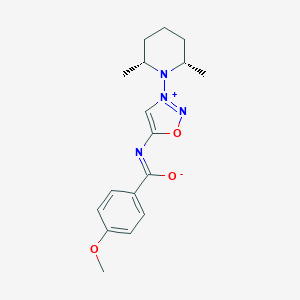

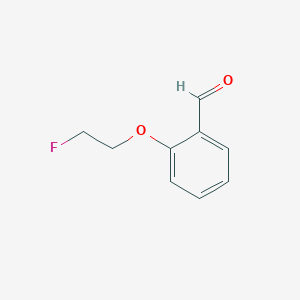
![1H-Pyrazolo[3,4-d]pyrimidine-3,4(2H,5H)-dione](/img/structure/B159611.png)

![1-[(2-Aminophenyl)carbamothioyl]pyrrolidine-2-carboxylic acid](/img/structure/B159615.png)
